3a,4b-Galactotriose
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Overview
Description
3a,4b-Galactotriose is a trisaccharide composed of three galactose units linked together. Its molecular formula is C₁₈H₃₂O₁₆, and it has a molecular weight of 504.44 g/mol
Mechanism of Action
Target of Action
The primary targets of 3a,4b-Galactotriose are currently not well-defined in the literature. This compound is a type of oligosaccharide, which are known to interact with various proteins and receptors in the body. The specific targets of this compound remain to be identified .
Mode of Action
As an oligosaccharide, it may interact with its targets through hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Oligosaccharides like this compound can be involved in various biological processes, including cell signaling, immune response, and protein folding. The specific pathways influenced by this compound are yet to be determined .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an oligosaccharide, it is expected to be absorbed in the gut and distributed throughout the body. The metabolism and excretion of this compound are likely to involve enzymatic breakdown and renal clearance, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are not well-known. Given its classification as an oligosaccharide, it may influence cellular processes such as cell signaling and immune response. The specific effects of this compound at the molecular and cellular levels are yet to be elucidated .
Biochemical Analysis
Biochemical Properties
The alphaGal1-3betaGal1-4Gal compound is synthesized by the glycosylation enzyme alpha1,3galactosyltransferase (alpha1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The enzyme links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .
Cellular Effects
The alphaGal1-3betaGal1-4Gal compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that the compound can induce several beneficial immune processes . These immune processes include localized activation of the complement system, which can destroy pathogens and generate chemotactic peptides that recruit antigen-presenting cells (APCs) such as macrophages and dendritic cells .
Molecular Mechanism
The molecular mechanism of alphaGal1-3betaGal1-4Gal involves the formation of in vivo immunocomplexes between anti-Gal and alphaGal1-3betaGal1-4Gal epitopes on molecules, pathogens, cells, or nanoparticles . This interaction can be harnessed for the development of novel immunotherapies in various clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4b-Galactotriose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferases, which catalyze the transfer of galactose residues to form the trisaccharide structure . The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for enzymatic reactions. These bioreactors maintain the necessary conditions for enzyme activity and allow for the continuous production of the compound .
Chemical Reactions Analysis
Types of Reactions
3a,4b-Galactotriose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted galactotriose derivatives.
Scientific Research Applications
3a,4b-Galactotriose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Explored for its potential in developing therapeutic agents and drug delivery systems.
Industry: Utilized in the production of bioactive compounds and as a component in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3α,4β-Galactotriose: Another trisaccharide with a similar structure but different stereochemistry.
β-(1→4)-Galactotriose: A trisaccharide with a different linkage pattern between the galactose units.
Uniqueness
3a,4b-Galactotriose is unique due to its specific glycosidic linkages and stereochemistry, which confer distinct biological properties and reactivity. Its ability to interact with specific enzymes and receptors makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPRQJTYDIWJU-RXOJRZLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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